4-(Dimethylamino)cinnamaldehyde

Description

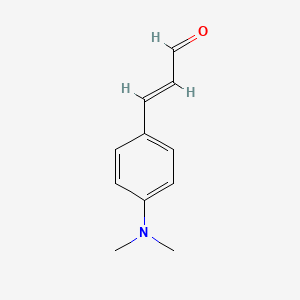

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKJCCIJLIMGEP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022237 | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-35-3, 6203-18-5 | |

| Record name | trans-4-(Dimethylamino)cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006203185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)CINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSI7WZ9F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)cinnamaldehyde: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of 4-(Dimethylamino)cinnamaldehyde (DMACA), a versatile organic compound widely utilized in various scientific disciplines. This document outlines its chemical and physical characteristics, spectral properties, and key applications, with a focus on its role as a chromogenic and fluorogenic reagent. Detailed experimental methodologies and visual representations of its reaction mechanisms are included to support researchers in their practical applications of this compound.

Core Chemical and Physical Properties

This compound is an aromatic aldehyde that is a member of the cinnamaldehyde (B126680) family.[1][2] Its structure consists of a benzene (B151609) ring substituted with a dimethylamino group and an acrylic aldehyde moiety.[3] This substitution pattern is responsible for its characteristic reactivity and spectral properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-3-[4-(dimethylamino)phenyl]prop-2-enal[1][4] |

| CAS Number | 6203-18-5[5][6] |

| Molecular Formula | C₁₁H₁₃NO[1][6] |

| Molecular Weight | 175.23 g/mol [1][5] |

| SMILES | CN(C)c1ccc(/C=C/C=O)cc1 |

| InChI Key | RUKJCCIJLIMGEP-ONEGZZNKSA-N[2][4] |

Physical Properties

DMACA is typically a yellow to orange crystalline powder.[7][8] It is stable under normal conditions but is sensitive to air and light.[2][8]

| Property | Value |

| Melting Point | 138-140 °C[2][9] |

| Boiling Point | ~328.9 °C (estimated)[8] |

| Solubility | Soluble in dioxane, chloroform, and ethanol (B145695).[4][10] Insoluble in water.[8] |

| Appearance | White to light yellow or yellow to orange crystal powder.[2][7][11] |

| pKa | 4.59 ± 0.24 (Predicted)[2][10] |

Spectral Properties

The extended conjugation in the this compound molecule, involving the dimethylamino group, the phenyl ring, and the propenal group, gives rise to its distinct spectral characteristics.

UV-Vis Absorption

In solution, DMACA exhibits strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. In the absence of reactants, it has absorbance peaks at approximately 250 nm and 390 nm.[12][13] Upon reaction with specific analytes, such as proanthocyanidins (B150500), a new, strong absorbance band appears at around 640-650 nm, which forms the basis for colorimetric assays.[12][13][14]

Fluorescence

This compound also possesses fluorogenic properties.[12][13] Its fluorescence is attributed to an intramolecular charge transfer (ICT) mechanism.[13] This property is particularly useful for developing sensitive detection methods. For instance, the reaction product of DMACA with proanthocyanidins is not only colored but also fluorescent, with an excitation maximum around 650 nm and an emission maximum around 690 nm.[12][14] This fluorescence enables high-resolution imaging of proanthocyanidins in biological samples.[12][13][15]

Reactivity and Applications

DMACA is a versatile reagent with applications in organic synthesis and analytical chemistry.[7][16] Its reactivity is centered around the aldehyde functional group and the electron-rich aromatic system.

Ehrlich's Reagent and Indole (B1671886) Detection

One of the most prominent applications of DMACA is as a component of Ehrlich's reagent, used for the detection of indoles.[11] In an acidic medium, the aldehyde group of DMACA reacts with the electron-rich 2-position of the indole ring to form a resonance-stabilized carbocation, which results in a characteristic blue-purple colored product. This reaction is widely used in microbiology to identify bacteria that can produce indole from tryptophan, a key diagnostic test.[17][18]

Caption: Reaction of DMACA with an indole in acidic conditions.

Quantification of Proanthocyanidins and Flavanols

DMACA is a valuable chromogenic reagent for the quantification of proanthocyanidins (condensed tannins) and other flavanols.[5] The reaction, which occurs in an acidic solution, is specific for the A-ring of flavan-3-ols and results in the formation of a blue-colored adduct that can be quantified spectrophotometrically.[11] This assay is considered superior to the vanillin (B372448) procedure for the detection of catechins in certain applications.[11]

Caption: General workflow for proanthocyanidin (B93508) quantification using DMACA.

Experimental Protocols

Preparation of DMACA Reagent for Indole Test (Ehrlich's Reagent)

A common formulation for the DMACA reagent for detecting indoles is as follows:[11]

-

Dissolve 1 g of this compound in 99 mL of concentrated hydrochloric acid.[11]

-

Alternatively, a less corrosive reagent can be prepared by dissolving 0.117 g of DMACA in 39 mL of ethanol and 5 mL of concentrated hydrochloric acid, then diluting to 50 mL with water.[11]

-

The reagent should be stored refrigerated and is stable for up to two weeks.[11]

Protocol for Proanthocyanidin Quantification

The following is a generalized protocol for the quantification of proanthocyanidins using DMACA. Optimization may be required depending on the sample matrix.

-

Reagent Preparation : Prepare a solution of 0.1% (w/v) this compound in an acidified ethanol solution (e.g., ethanol:6M HCl, 1:1 v/v).

-

Standard Preparation : Prepare a series of standard solutions of a known proanthocyanidin, such as procyanidin (B600670) B2, in the same solvent as the samples.

-

Assay :

-

To a microplate well or a cuvette, add a small volume of the sample or standard.

-

Add a larger volume of the DMACA reagent and mix well.

-

Incubate the mixture at room temperature for a specified time (e.g., 15-20 minutes), protected from light.

-

Measure the absorbance at approximately 640 nm using a spectrophotometer.

-

-

Quantification : Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of proanthocyanidins in the samples.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[1][8][9] It may also cause sensitization by skin contact.[19] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[19] It should be used in a well-ventilated area or a fume hood.[20] DMACA is incompatible with strong oxidizing agents and strong bases.[2][8][10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[20][21]

References

- 1. This compound | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6203-18-5 [chemicalbook.com]

- 3. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Dimethylaminocinnamaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound chromogenic reagent for indoles and flavanols 6203-18-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. chembk.com [chembk.com]

- 11. p-Dimethylaminocinnamaldehyde - Wikipedia [en.wikipedia.org]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. This compound, Hi-AR™ [himedialabs.com]

- 18. This compound | 6203-18-5 [amp.chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Dimethylamino)cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Dimethylamino)cinnamaldehyde (DMACA), a versatile organic compound with significant utility in analytical chemistry and as a synthetic intermediate.

Chemical Structure and Formula

This compound is an aromatic aldehyde with a dimethylamino substituent. Its chemical structure is characterized by a benzene (B151609) ring substituted with a dimethylamino group at position 4 and a propenal group at position 1.

Chemical Formula: C₁₁H₁₃NO

IUPAC Name: (2E)-3-[4-(dimethylamino)phenyl]prop-2-enal[1]

SMILES: CN(C)c1ccc(/C=C/C=O)cc1[2]

InChI Key: RUKJCCIJLIMGEP-ONEGZZNKSA-N[2]

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Appearance | Yellow to orange powder | [3] |

| Melting Point | 138-140 °C | |

| Solubility | Soluble in dioxane, chloroform/ethanol (1:1) at 50 mg/mL. Insoluble in water. | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [3] |

| Storage | Store at -20°C. Sensitive to air and light. | [3] |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR | A representative ¹H NMR spectrum is available. | [4][5] |

| ¹³C NMR | A representative ¹³C NMR spectrum is available. | [4] |

| Infrared (IR) | IR spectral data is available. | [2][6] |

| UV-Vis | The reaction product with proanthocyanidins (B150500) has a peak absorbance at approximately 640 nm. | [7] |

| Mass Spectrometry | Mass spectrometry data is available. | [2] |

Applications in Research and Development

This compound is a valuable reagent with several applications in scientific research and drug development.

Chromogenic Reagent for Indole (B1671886) Detection (Ehrlich's Reagent)

DMACA is a key component of or analogous to reagents used in the Ehrlich test for the detection of indoles. This test is widely used in microbiology to identify bacteria that can produce indole from the degradation of tryptophan.[8][9] The reaction involves an electrophilic substitution where the aldehyde reacts with the indole ring to produce a colored product.[9]

Reaction Mechanism of DMACA with Indole

Caption: Simplified mechanism of the Ehrlich reaction.

Quantification of Proanthocyanidins

DMACA is a sensitive reagent for the quantification of proanthocyanidins (condensed tannins) in various plant extracts and food products, such as cranberry.[10][11] The assay is based on the reaction of DMACA with the terminal units of proanthocyanidin (B93508) polymers, which results in a colored product that can be measured spectrophotometrically.[12]

Experimental Protocols

Protocol for Indole Detection in Microorganisms

This protocol is a generalized procedure for the qualitative detection of indole production by bacteria.

Materials:

-

Tryptone broth

-

Test organism culture

-

Ehrlich's reagent (or a similar reagent containing DMACA)

-

Xylene (optional, for extraction)

-

Test tubes

-

Incubator

Procedure:

-

Inoculate a tube of tryptone broth with the test organism.[9]

-

Incubate the tube at 37°C for 24-48 hours.[9]

-

Extraction (Optional but recommended for higher sensitivity): Add 1 ml of xylene to the broth culture, shake well, and allow the layers to separate.[13]

-

Carefully add 0.5 ml of Ehrlich's reagent down the side of the tube, allowing it to form a layer on top of the broth (or xylene layer).[13]

-

Observation: A positive result is indicated by the development of a red or pink ring at the interface of the reagent and the broth/solvent within minutes.[8] A yellow ring indicates a negative result.[8]

Protocol for Quantification of Proanthocyanidins

This protocol provides a method for the quantitative determination of soluble proanthocyanidins in a sample.

Workflow for Proanthocyanidin Quantification

Caption: Experimental workflow for PAC quantification.

Materials:

-

DMACA reagent (e.g., 1 mg/mL in an acidic methanol (B129727) solution)[10]

-

Proanthocyanidin standard (e.g., procyanidin (B600670) A2)[10]

-

Methanol

-

Sample containing proanthocyanidins (e.g., cranberry extract powder)[10]

-

Volumetric flasks, pipettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh the sample and extract the proanthocyanidins with methanol. This may involve shaking or sonication, followed by dilution to a suitable concentration.[10]

-

Standard Curve Preparation: Prepare a series of standard solutions of a known proanthocyanidin at different concentrations in methanol.[10]

-

Reaction: In a microplate or cuvettes, mix a specific volume of the diluted sample or standard solution with the DMACA reagent.[10]

-

Incubation: Allow the reaction to proceed for a set amount of time (e.g., 5-15 minutes) at room temperature, protected from light.[10][12]

-

Measurement: Measure the absorbance of the resulting colored solution at 640 nm using a spectrophotometer.[10]

-

Data Analysis: Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the concentration of proanthocyanidins in the samples.[12]

Safety and Handling

This compound is considered a hazardous substance.[14]

Hazard Identification:

-

Causes skin irritation (H315).[15]

-

Causes serious eye irritation (H319).[15]

-

May cause respiratory irritation (H335).[15]

Precautions for Safe Handling:

-

Handle in a well-ventilated area.[15]

-

Wear suitable protective clothing, including gloves and eye protection.[15]

-

Avoid contact with skin and eyes.[15]

-

Avoid the formation of dust and aerosols.[15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[15]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(6203-18-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. asm.org [asm.org]

- 9. Indole Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 10. dmac-asso.org [dmac-asso.org]

- 11. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. merckmillipore.com [merckmillipore.com]

4-(Dimethylamino)cinnamaldehyde (CAS: 6203-18-5): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Dimethylamino)cinnamaldehyde (DMAC), a versatile organic compound identified by CAS number 6203-18-5. DMAC is widely recognized for its critical role as a chromogenic reagent in various biochemical assays and as a valuable intermediate in organic synthesis.[1][2] Its utility is particularly pronounced in the quantification of proanthocyanidins (B150500) (PACs), also known as condensed tannins, and in the detection of indoles and flavanols.[3][4][5][6] This guide consolidates essential data, experimental protocols, and mechanistic diagrams to support its application in research and development.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a dimethylamino group, which enhances its reactivity, and an aromatic structure.[1] It typically appears as a yellow to orange crystalline powder.[1][4][7] The compound is sensitive to air and light and requires storage at low temperatures, often -20°C, to ensure stability.[4][8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6203-18-5 | [10] |

| Molecular Formula | C₁₁H₁₃NO | [1][10][11] |

| Molecular Weight | 175.23 g/mol | [5][10][12] |

| IUPAC Name | (2E)-3-[4-(dimethylamino)phenyl]prop-2-enal | [8][12] |

| Synonyms | DMAC, DMACA, p-Dimethylaminocinnamaldehyde | [3][5][8] |

| Appearance | Yellow to orange powder | [1][7][9] |

| Melting Point | 137 - 144 °C | [1][3][4][8][10] |

| Boiling Point | ~306.5 - 328.9 °C (estimate) | [4][7] |

| Density | ~1.058 g/cm³ (estimate) | [4][7] |

| Solubility | Soluble in chloroform, ethanol, dioxane, and DMSO.[3][6][7][8][13] Insoluble in water.[7] | [3][6][7][8][13] |

| Purity | ≥95-99% (HPLC) | [1][3][5] |

| Storage Conditions | -20°C, protect from air and light | [3][4][8][9] |

Spectroscopic and Analytical Data

The structural identity and purity of DMAC are typically confirmed using various spectroscopic techniques. While full spectra are available in dedicated databases, the following table summarizes key identification information.

Table 2: Spectroscopic and Analytical Identifiers

| Technique | Identifier / Data | Source(s) |

| ¹H NMR | Spectra available. Key shifts reported at 9.58, 7.40, 7.32, 6.67, 6.53, and 3.01 ppm. | [11][14][15] |

| ¹³C NMR | Spectra available for confirmation of chemical structure. | [15] |

| IR Spectroscopy | Spectra available (KBr wafer and Vapor Phase). | [11][16][17] |

| UV-Vis Spectroscopy | Spectra available for analysis. | [11] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): 175 m/z. | [11][12] |

| SMILES | CN(C)c1ccc(\C=C\C=O)cc1 | [3][9][11] |

| InChI Key | RUKJCCIJLIMGEP-ONEGZZNKSA-N | [3][8][9][11] |

Key Applications and Reaction Mechanisms

DMAC serves as a powerful tool in both analytical chemistry and synthetic processes.

Quantification of Proanthocyanidins (PACs)

The most prominent application of DMAC is in the colorimetric quantification of PACs, or condensed tannins.[18][19] This assay, known as the DMAC method, is valued for its high specificity compared to other methods like the vanillin-sulfuric acid assay, as it avoids interference from anthocyanins.[20][21] The reaction is based on the acid-catalyzed condensation of DMAC with the terminal units of proanthocyanidin (B93508) polymers, specifically at the C8 position of the flavan-3-ol (B1228485) A-ring.[18] This reaction forms a green-blue colored product that can be measured spectrophotometrically at approximately 640 nm.[18][20]

Caption: Reaction mechanism of DMAC with proanthocyanidins.

Detection of Indoles (Ehrlich's Test)

DMAC is a key reagent for the detection of indole-containing compounds, such as the amino acid tryptophan.[3][22] In an acidic medium, the aldehyde group of DMAC reacts with the indole (B1671886) ring, typically at the C2 position, via an electrophilic substitution reaction to form a resonance-stabilized colored adduct, often blue-violet.[22][23] This forms the basis of a sensitive assay for detecting tryptophanase activity in bacteria or for identifying certain psychoactive compounds.[6][23]

Intermediate in Organic Synthesis

With its reactive aldehyde group and electron-donating dimethylamino substituent, DMAC is a valuable building block in organic synthesis.[2] It serves as a precursor for the creation of more complex molecules, which is particularly relevant in the pharmaceutical and agrochemical industries for drug discovery and the development of novel compounds.[2][24] A known synthetic route involves the methylation and amination of cinnamaldehyde.[25]

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of DMAC.

Protocol: Quantification of Proanthocyanidins (DMAC Assay)

This protocol is a generalized procedure adapted from methods for quantifying PACs in various samples, such as cranberry extracts and grain legumes.[20][26]

1. Reagent Preparation:

-

Extraction Solvent: 100% Methanol (B129727).[20]

-

DMAC Reagent (0.1% w/v): Dissolve 25 mg of this compound in a 25 mL volumetric flask using the reaction solvent.[20]

-

Reaction Solvent: Prepare 0.4 N sulfuric acid in methanol.[20]

-

Standard Solution: Accurately weigh a suitable standard (e.g., Procyanidin A2 or a certified cranberry PAC standard) and prepare a stock solution (e.g., ~90 µg/mL) in methanol.[20][27] Create a series of working standards (e.g., 10-30 µg/mL) by diluting the stock solution with methanol.[20]

2. Sample Preparation:

-

Solid Samples (e.g., extract powder): Weigh approximately 50 mg of the sample into a 100 mL volumetric flask. Add 80 mL of methanol and shake for 30 minutes. Dilute to volume with methanol.[20] Further dilutions may be necessary to fit within the standard curve.

-

Liquid Samples (e.g., juice concentrate): Add 2 mL of the sample to a 100 mL volumetric flask. Add 20 mL of methanol, shake for 30 minutes, and dilute to volume with methanol.[20]

3. Assay Procedure (96-Well Plate Method):

-

Pipette 200 µL of the DMAC reagent into the wells of a 96-well microplate.

-

Add 20 µL of the standard solutions, prepared samples, and a methanol blank to their respective wells.

-

Immediately place the plate in a spectrophotometer and read the absorbance at 640 nm.[18] The reaction is rapid; measurements can be taken within 5-15 minutes.[20]

4. Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PACs in the samples by interpolating their absorbance values from the standard curve.

-

Calculate the final PAC content in the original sample, accounting for all dilution factors.

Caption: Standard workflow for the DMAC proanthocyanidin assay.

Protocol: Detection of Indoles (Qualitative)

This protocol is based on the principles of the Ehrlich test for indoles.

1. Reagent Preparation (Ehrlich's Reagent using DMAC):

-

Dissolve 0.5-2.0 grams of this compound in 50 mL of 95% ethanol.[22]

-

Carefully add 50 mL of concentrated hydrochloric acid or sulfuric acid to the solution.[22][23] Prepare fresh for best results.[23]

2. Assay Procedure:

-

Add 1-2 mL of the test solution (e.g., bacterial culture supernatant, dissolved sample) to a test tube.

-

Add an equal volume of the prepared Ehrlich's reagent.

-

Shake the tube gently to mix the contents.

-

Observe for a color change. A positive result for indoles is indicated by the development of a blue to violet color.[22]

Safety, Handling, and Storage

DMAC is classified as an irritant and presents environmental hazards. Proper safety precautions are mandatory during handling and storage.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | Irritant, Environmentally Hazardous | [4][12] |

| Signal Word | Warning | [4][12] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects. | [4][10][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][10][28][29] |

Handling and PPE:

-

Handle in a well-ventilated area or under a fume hood.[28][30]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[28][29][30]

-

Avoid generating dust.[30] Use dry clean-up procedures for spills.[30]

-

Wash hands thoroughly after handling.[30]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[28]

-

Protect from light, air, and moisture, as the compound is sensitive.[7][8]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][7][31]

Caption: Logical relationships of DMAC's roles and applications.

Conclusion

This compound is a compound of significant utility in both analytical and synthetic chemistry. Its role as the core reagent in the specific and reliable DMAC assay for proanthocyanidin quantification makes it indispensable in food science, nutrition, and natural product research. Furthermore, its application in indole detection and as a synthetic precursor highlights its versatility. A thorough understanding of its properties, experimental protocols, and safety requirements, as detailed in this guide, is crucial for its effective and safe implementation in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. >97.5% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 6203-18-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. adipogen.com [adipogen.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Dimethylaminocinnamaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound chromogenic reagent for indoles and flavanols 6203-18-5 [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound supplier | CAS 6203-18-5 | AOBIOUS [aobious.com]

- 14. This compound(6203-18-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. cenmed.com [cenmed.com]

- 18. bioquochem.com [bioquochem.com]

- 19. This compound | CAS:6203-18-5 | Manufacturer ChemFaces [chemfaces.com]

- 20. dmac-asso.org [dmac-asso.org]

- 21. DMAC-Association - Advantages of DMAC Method [dmac-asso.org]

- 22. microbenotes.com [microbenotes.com]

- 23. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

- 24. nbinno.com [nbinno.com]

- 25. CN105777564A - Synthesis method of medicine intermediate 4-dimethylaminocinnamaldehyde - Google Patents [patents.google.com]

- 26. 4-Dimethylaminocinnamaldehyde (DMAC) Method for Determination of Total Proanthocyanidin Content in Grain Legumes [jstage.jst.go.jp]

- 27. Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. echemi.com [echemi.com]

- 29. chemicalbook.com [chemicalbook.com]

- 30. datasheets.scbt.com [datasheets.scbt.com]

- 31. chembk.com [chembk.com]

4-(Dimethylamino)cinnamaldehyde molecular weight and formula

An In-depth Technical Guide on 4-(Dimethylamino)cinnamaldehyde

This guide provides the fundamental physicochemical properties of this compound, a reagent commonly utilized by researchers and scientists in drug development and various biochemical assays.

Core Physicochemical Data

This compound, also known as DMAC or DMACA, is a reagent frequently used for the determination of indole (B1671886) production by microorganisms and in the quantification of proanthocyanidins.[1][2] Its key molecular identifiers are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1][3][4][5] |

| Molecular Weight | 175.23 g/mol | [3][4][5] |

| CAS Number | 6203-18-5 | [1][5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Note on Experimental Protocols and Signaling Pathways: The query pertains to the fundamental molecular characteristics of this compound. As such, detailed experimental protocols for its synthesis or use, and diagrams of biological signaling pathways, are beyond the scope of this specific technical summary.

References

4-(Dimethylamino)cinnamaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-(Dimethylamino)cinnamaldehyde (DMACA), a versatile organic compound widely utilized in analytical chemistry and as a synthetic intermediate.

Compound Identification and Properties

This compound, also known as p-dimethylaminocinnamaldehyde, is a yellow to orange crystalline powder. It is a derivative of cinnamaldehyde (B126680) distinguished by a dimethylamino substituent at the para position of the phenyl ring. This electron-donating group significantly influences the molecule's reactivity and spectral properties.

Physical and Chemical Properties

The key physical and chemical properties of DMACA are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | Yellow to orange powder/crystals |

| Melting Point | 138-142 °C |

| Boiling Point | ~306.5 °C (estimated) |

| Solubility | Soluble in chloroform, ethanol, and dioxane. |

| CAS Number | 6203-18-5 |

| PubChem CID | 5284506 |

| SMILES | CN(C)c1ccc(/C=C/C=O)cc1 |

| InChI Key | RUKJCCIJLIMGEP-ONEGZZNKSA-N |

Spectral Data

The spectral characteristics of DMACA are crucial for its identification and quantification.

| Spectral Data Type | Key Features |

| ¹H NMR | δ ~9.6 (d, 1H, aldehyde), ~7.5 (d, 2H, aromatic), ~7.4 (d, 1H, vinyl), ~6.7 (d, 2H, aromatic), ~6.6 (dd, 1H, vinyl), ~3.1 (s, 6H, N(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~2921, 2801, 2738 (C-H stretch), ~1662 (C=O stretch, aldehyde), ~1599, 1527 (aromatic C=C stretch) |

| Mass Spec (m/z) | 175 (M⁺) |

Synthesis of this compound

The primary synthetic route to this compound involves a condensation reaction between p-dimethylaminobenzaldehyde and acetaldehyde. Below is a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

DMACA is a prominent reagent in various colorimetric assays due to its ability to form intensely colored adducts with specific classes of compounds.

Detection and Quantification of Indoles (Ehrlich's Test)

DMACA is the primary component of the "spot indole (B1671886) test," a rapid method for detecting indole production by microorganisms.[1] This test is more sensitive than traditional methods using p-dimethylaminobenzaldehyde (Kovac's and Ehrlich's reagents).[1] The reaction involves the electrophilic substitution of the indole ring by the aldehyde group of DMACA under acidic conditions, forming a blue-green colored product.[1][2]

-

Reagent Preparation : Prepare a 1% (w/v) solution of this compound in 10% (v/v) concentrated hydrochloric acid in ethanol.

-

Sample Application : Place a piece of filter paper in a sterile petri dish and saturate it with the DMACA reagent.[1]

-

Inoculation : Using a sterile loop, pick a portion of a well-isolated bacterial colony and smear it onto the saturated filter paper.[2]

-

Observation : A positive result is indicated by the development of a blue to blue-green color within 30 seconds to 3 minutes.[1][2]

References

4-(Dimethylamino)cinnamaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)cinnamaldehyde in Organic Solvents

Introduction

This compound (DMACA) is a versatile organic compound widely utilized by researchers and drug development professionals. It serves as a chromogenic reagent for the detection and quantification of various molecules, including indoles, flavanols, and proanthocyanidins.[1][2][3][4] Understanding the solubility of DMACA in different organic solvents is critical for its effective application in various assays, synthetic procedures, and formulation development. This technical guide provides a comprehensive overview of the quantitative solubility data for DMACA, details common experimental protocols for solubility determination, and visualizes a general workflow for assessing compound solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents and solvent mixtures. The data is summarized in the table below for easy comparison. It is generally noted that DMACA is soluble in many common organic solvents but is insoluble in water.[5][6]

| Solvent/Solvent System | Concentration | Observations |

| Dioxane | 50 mg/mL | Clear solution[3][5][7][8][9] |

| Chloroform / Ethanol (1:1) | 50 mg/mL | - |

| DMSO / Methanol (1:1) | 50 mg/mL | Clear, orange solution[1][10] |

| Chloroform | Soluble | - |

| Dichloromethane | Soluble | - |

| Ethyl Acetate | Soluble | - |

| DMSO | Soluble | - |

| Acetone | Soluble | - |

Experimental Protocols for Solubility Determination

While specific, detailed protocols for determining the solubility of this compound are not extensively published, a general and reliable methodology can be followed. The following protocol outlines the steps to quantitatively determine the solubility of a solid compound like DMACA in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (powder form)[1]

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Using a pipette, add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker, typically set to 25°C (room temperature) or another temperature of interest.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 10-15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis or HPLC).

-

-

Quantification:

-

UV-Vis Spectroscopy: Prepare a calibration curve using standard solutions of DMACA of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area relative to the standards.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of DMACA in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the solubility and characterization of this compound.

Caption: A general experimental workflow for determining the quantitative solubility of a compound.

Caption: A decision tree for the qualitative classification of a compound based on its solubility.

References

- 1. This compound chromogenic reagent for indoles and flavanols 6203-18-5 [sigmaaldrich.com]

- 2. This compound - ideal solutions [idealmedical.co.za]

- 3. This compound | 6203-18-5 [chemicalbook.com]

- 4. p-Dimethylaminocinnamaldehyde - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS:6203-18-5 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound [chembk.com]

- 8. This compound | 6203-18-5 [amp.chemicalbook.com]

- 9. This compound | 6203-18-5 [amp.chemicalbook.com]

- 10. This compound chromogenic reagent for indoles and flavanols 6203-18-5 [sigmaaldrich.com]

4-(Dimethylamino)cinnamaldehyde melting point and boiling point

An In-depth Technical Guide on the Physicochemical Properties of 4-(Dimethylamino)cinnamaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key organic compounds is paramount. This compound (DMAC), a versatile aromatic aldehyde, serves as a critical intermediate in organic synthesis and as a chromogenic reagent in various analytical assays.[1][2][3] This guide provides a detailed overview of its melting and boiling points, the experimental protocols for their determination, and a visualization of its synthesis pathway.

Physicochemical Data: Melting and Boiling Points

The melting and boiling points are crucial physical constants that indicate the purity of a substance and are influenced by its molecular structure and intermolecular forces. This compound is a yellow to orange powder at room temperature.[1] The experimentally determined values for its melting and boiling points from various sources are summarized below.

| Physical Property | Value |

| Melting Point | 138-141 °C[1] |

| 138-140 °C[4][5][6][7] | |

| 137-144 °C[8] | |

| 135-138 °C | |

| 138 °C[9] | |

| Boiling Point | 329 °C[9] |

Note: The range in melting points can be attributed to slight variations in experimental conditions or sample purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in a laboratory setting. The most common and reliable methods are detailed below.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and requirement for only a small amount of sample.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heating.[10][11]

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[12]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure both are at the same temperature.

-

Heating and Observation: The sample is heated. An initial rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[11]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.[13]

Boiling Point Determination (Microscale/Thiele Tube Method)

This technique is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or a small test tube with an oil bath

-

Thermometer

-

Small glass vial (Durham tube)

-

Capillary tube (one end sealed)

-

Rubber band or thread for attachment

Procedure:

-

Sample Preparation: A small volume (less than 0.5 mL) of the liquid sample is placed into the small glass vial.[14]

-

Capillary Inversion: A capillary tube, with its sealed end pointing upwards, is placed inside the vial containing the sample.[14][15]

-

Apparatus Setup: The vial is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube or an oil bath.[14]

-

Heating: The apparatus is heated gently and continuously. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[14]

-

Observation: Heating is continued until a vigorous and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[14]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14] It is crucial to also record the ambient barometric pressure, as boiling point is dependent on external pressure.[16]

Synthesis Pathway Visualization

This compound can be synthesized via an aldol (B89426) condensation reaction. A common laboratory preparation involves the reaction of p-dimethylaminobenzaldehyde with acetaldehyde.[7]

Caption: Synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound chromogenic reagent for indoles and flavanols 6203-18-5 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 6203-18-5 [chemicalbook.com]

- 8. 4-Dimethylaminocinnamaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 9. p-Dimethylaminocinnamaldehyde - Wikipedia [en.wikipedia.org]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)cinnamaldehyde for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)cinnamaldehyde, a valuable intermediate in pharmaceutical and chemical research. The document details established synthetic routes, experimental protocols, and characterization data to support laboratory-scale preparation.

Introduction

This compound is a chromophoric aldehyde that serves as a versatile building block in organic synthesis. Its extended π-system, arising from the conjugation of the dimethylamino group, the benzene (B151609) ring, and the α,β-unsaturated aldehyde, imparts unique chemical and spectroscopic properties. These characteristics make it a crucial precursor for the synthesis of various target molecules, including fluorescent probes, nonlinear optical materials, and pharmacologically active compounds. This guide focuses on accessible and reproducible synthetic methodologies suitable for a research environment.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods. The most common and practical routes for laboratory synthesis are the Claisen-Schmidt condensation and a two-step approach involving the Vilsmeier-Haack reaction followed by condensation.

2.1. Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and straightforward method for forming α,β-unsaturated aldehydes and ketones. In this reaction, an aldehyde or ketone containing an α-hydrogen undergoes a base-catalyzed reaction with an aromatic carbonyl compound that lacks an α-hydrogen. For the synthesis of this compound, this involves the reaction of 4-(dimethylamino)benzaldehyde (B131446) with acetaldehyde (B116499) in the presence of a base, typically sodium hydroxide (B78521).

2.2. Vilsmeier-Haack Reaction followed by Condensation

This two-step pathway first involves the formylation of an electron-rich aromatic compound, N,N-dimethylaniline, to produce the intermediate 4-(dimethylamino)benzaldehyde. This is achieved through the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF). The resulting 4-(dimethylamino)benzaldehyde is then subjected to a condensation reaction with acetaldehyde, as described in the Claisen-Schmidt pathway, to yield the final product.

The following diagram illustrates the overall synthetic logic:

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

3.1. Synthesis of 4-(Dimethylamino)benzaldehyde via Vilsmeier-Haack Reaction

This procedure is adapted from a reliable method published in Organic Syntheses.

Experimental Procedure:

-

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place 440 g (6 moles) of dimethylformamide (DMF).

-

Cool the flask in an ice bath and add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring. An exothermic reaction will occur.

-

Once the addition is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring.

-

After the addition of N,N-dimethylaniline is complete, a yellow-green precipitate may form. Heat the reaction mixture on a steam bath with stirring for 2 hours. The precipitate should redissolve upon heating.

-

Cool the reaction mixture and pour it into 1.5 kg of crushed ice in a 5-liter beaker.

-

Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate (B1210297) with vigorous stirring. The product will begin to precipitate.

-

Store the mixture in a refrigerator overnight to ensure complete precipitation.

-

Collect the greenish-tinted crystalline precipitate by suction filtration and wash it thoroughly with water on the filter. The green color should be removed during washing.

-

Air-dry the product to obtain a light-yellow to nearly colorless solid.

3.2. Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 4-(dimethylamino)benzaldehyde with acetaldehyde.

Experimental Procedure:

-

In a round-bottomed flask, dissolve 14.9 g (0.1 mol) of 4-(dimethylamino)benzaldehyde in 100 mL of ethanol.

-

To this solution, add a solution of 5.3 g (0.13 mol) of sodium hydroxide in 50 mL of water.

-

Cool the mixture in an ice bath and slowly add 5.8 g (0.13 mol) of acetaldehyde with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into 500 mL of cold water with stirring.

-

Collect the precipitated yellow solid by suction filtration and wash it with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a mixture of ethanol and water.

3.3. Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

The following diagram outlines the general experimental workflow:

4-(Dimethylamino)cinnamaldehyde as a chromogenic reagent

An In-depth Technical Guide to 4-(Dimethylamino)cinnamaldehyde as a Chromogenic Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DMACA), also known as p-Dimethylaminocinnamaldehyde, is an aromatic aldehyde that has become an indispensable tool in analytical chemistry.[1][2] It is widely recognized for its utility as a sensitive and specific chromogenic reagent for the quantification and localization of various compounds, most notably flavan-3-ols (the monomeric units of proanthocyanidins) and indoles.[1][2][3] Its application spans diverse fields, from plant biochemistry and food science to pharmaceutical and clinical analysis.

The primary utility of DMACA lies in its ability to react with specific analytes under acidic conditions to produce a distinct, intensely colored product, which can be readily measured using spectrophotometry.[1] This reaction forms the basis of the "DMACA assay," a method often favored over others, such as the vanillin-HCl assay, due to its superior sensitivity and specificity.[4][5] DMACA-based assays can be up to five times more sensitive for proanthocyanidin (B93508) analysis compared to the vanillin (B372448) method.[6][7] This guide provides a comprehensive overview of the principles, protocols, and applications of DMACA as a chromogenic reagent.

Physicochemical Properties

DMACA is a yellow to orange crystalline powder with well-defined physical and chemical properties.[3][8]

| Property | Value | References |

| CAS Number | 6203-18-5 | [1][8][9] |

| Molecular Formula | C₁₁H₁₃NO | [8][10] |

| Molar Mass | 175.23 g/mol | [3][10][11] |

| Appearance | Yellow to orange crystals or powder | [3][8] |

| Melting Point | 138 - 140 °C | [3][9] |

| Solubility | 50 mg/mL in chloroform/ethanol (B145695) (1:1) | [3] |

Principle of the Chromogenic Reaction

The chromogenic properties of DMACA are based on an acid-catalyzed condensation reaction. The mechanism involves an electrophilic substitution at an electron-rich position on the target analyte.[4]

Reaction with Flavan-3-ols and Proanthocyanidins (B150500) (PAs)

In the presence of a strong acid, the aldehyde group of DMACA is protonated, forming a highly reactive electrophilic carbocation.[12] This carbocation then attacks the nucleophilic A-ring of a flavan-3-ol (B1228485), typically at the C6 or C8 position, which are activated by the hydroxyl groups.[4][13] This reaction is specific to the terminal units of proanthocyanidin polymers and to flavan-3-ol monomers.[4][13] The condensation results in the formation of a stable, blue-colored adduct with a strong absorbance maximum around 640 nm.[6][12] The intensity of the blue color is directly proportional to the concentration of the flavan-3-ols, allowing for quantitative analysis.

Caption: Reaction mechanism of DMACA with a flavan-3-ol unit.

Reaction with Indoles

DMACA is also a classic reagent for the detection of compounds containing an indole (B1671886) ring, such as tryptophan and its metabolites.[2] The reaction mechanism is similar, involving an acid-catalyzed electrophilic substitution at the electron-rich C2 or C3 position of the indole nucleus. This produces a colored conjugate, which for the DMACA-indole adduct, has an absorption maximum around 625 nm.[14]

Quantitative Analysis and Data

The DMACA assay is widely used for quantitative analysis, particularly for proanthocyanidins in foods and dietary supplements like cranberry products.[15][16]

Spectrophotometric Data

| Analyte Class | Typical Product Color | Absorption Maximum (λmax) | References |

| Flavan-3-ols / Proanthocyanidins | Blue / Green | ~640 nm | [4][6][12] |

| Indoles | Varies (e.g., Purple/Blue) | ~625 nm (for indole) | [14] |

Assay Validation Parameters

An inter-laboratory study validating the DMAC assay for cranberry products provides key performance metrics.[15][17]

| Parameter | Value | Standard | References |

| Linearity Range | 4.053 - 50.666 µg/mL | Procyanidin (B600670) A2 (ProA2) | [15][17] |

| Linearity Range | 13.520 - 135.95 µg/mL | Cranberry PAC (c-PAC) | [15][17] |

| Limit of Quantification (LOQ) | 3.16 µg/mL | N/A | [15][17] |

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible results with the DMACA assay.

General Experimental Workflow

The overall process for a quantitative DMACA assay follows a standard logical flow from sample preparation to final data analysis.

Caption: General experimental workflow for the quantitative DMACA assay.

Protocol 1: Spectrophotometric Assay for Proanthocyanidins (Microplate Method)

This protocol is adapted for quantifying soluble PAs in extracts from foods or dietary supplements.[6][15][16]

1. Reagent Preparation:

-

DMACA Reagent: Prepare a 0.05% (w/v) solution of DMACA in absolute ethanol containing 0.8% (w/v) hydrochloric acid.[6] Alternatively, a solution of 2% (w/v) DMACA in a 1:1 mixture of methanol (B129727) and 6N sulfuric acid can be used.[18] The reagent should be prepared fresh and protected from light.

-

Standards: Prepare a series of standard solutions using a known proanthocyanidin, such as procyanidin A2 (4-50 µg/mL) or a calibrated cranberry PA standard (13-135 µg/mL).[15][17]

-

Blank: The solvent used to dissolve the samples and standards will serve as the blank.

2. Sample Preparation (Example: Cranberry Extract Powder): [16]

-

Weigh 100 mg of the extract powder into a 50 mL centrifuge tube.

-

Add 5 mL of an acetic acid solution (concentration may need optimization) and vortex thoroughly.

-

Sonicate the mixture for 10 minutes.

-

Add 15 mL of acetone, vortex, and sonicate for an additional 30 minutes.

-

Centrifuge the tube at approximately 1800 x g for 10 minutes.

-

Carefully collect the supernatant. Dilute the extract solution with the appropriate solvent to ensure the final absorbance falls within the linear range of the standard curve.

3. Assay Procedure:

-

Pipette 50 µL of each standard, diluted sample, and blank into the wells of a 96-well microplate.

-

Add 250 µL of the DMACA reagent to each well.

-

Incubate the plate at a constant temperature (20-25 °C) for 15-30 minutes, protected from light.[6][18]

-

Read the absorbance at 640 nm using a microplate spectrophotometer.

4. Quantification:

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Construct a standard curve by plotting the absorbance of the standards versus their concentrations.

-

Determine the concentration of PAs in the samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.

Protocol 2: Histochemical Staining of PAs in Plant Tissues

This method is used for the microscopic localization of PAs in plant tissues, resulting in a blue stain in PA-containing cells.[6][19]

1. Reagent Preparation:

-

DMACA Staining Solution: Prepare a 0.02% (w/v) DMACA solution in absolute ethanol containing 0.8% (w/v) hydrochloric acid.[6]

2. Tissue Preparation:

-

Harvest fresh plant tissue (e.g., root tips, leaves).

-

Dehydrate the tissue by passing it through an increasing ethanol series (e.g., 30%, 50%, 70%, 100% ethanol, 10 minutes each).[6]

3. Staining Procedure:

-

Incubate the dehydrated samples in the DMACA staining solution for 15 minutes. The appearance of a blue or purple precipitate indicates the presence of PAs.[6]

-

Following staining, rehydrate the samples by passing them through a decreasing ethanol series (100%, 70%, 50%, 30%, water, 10 minutes each).[6]

-

Mount the stained tissue on a microscope slide for observation. With DMACA, flavan-3-ols are colored blue, while cell walls and cytoplasm remain unstained.[19]

Key Considerations and Interferences

The accuracy and precision of the DMACA assay are dependent on several critical factors.

-

Temperature: The reaction is temperature-sensitive. Assays should be conducted at a constant and controlled temperature, typically between 20–25°C.[18]

-

Reaction Time: Color development should be allowed to proceed for a defined period (e.g., 12-15 minutes) to reach maximum sensitivity before reading.[18]

-

Acidity: The concentration of the acid catalyst is crucial for the reaction to proceed optimally.

-

Water Content: The presence of excess water (>3%) in the sample can cause a loss of color and lead to an underestimation of the analyte concentration.[18]

-

Interfering Substances: While highly specific, the DMACA reagent may react with other compounds. However, substances like anthocyanins, caffeine, and various organic acids would need to be present at concentrations 100 to 1000 times higher than the flavan-3-ols to cause significant interference.[5]

Applications in Drug Development and Research

DMACA's reliability makes it a valuable tool for various applications:

-

Quality Control: It is used for the standardization of botanical extracts and dietary supplements, particularly those derived from cranberry, grapevine, and tea, by quantifying the active PA content.[2][15][20]

-

Pharmacological Research: By quantifying PA content in natural products, researchers can correlate dosage with biological activity in preclinical studies. Proanthocyanidins are investigated for numerous health benefits, and accurate quantification is essential.[21][22]

-

Plant Science: Histochemical staining with DMACA allows researchers to visualize the in-situ localization of PAs in plant tissues, providing insights into their biosynthesis, transport, and physiological roles in plant defense.[6][19]

-

Clinical Chemistry: The reagent can be adapted for the detection of indole-containing metabolites in biological fluids, which can be relevant as biomarkers for certain metabolic conditions.

Safety, Handling, and Storage

-

Safety: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][23] Appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.[24] Work should be conducted in a well-ventilated area.[9]

-

Storage: The solid reagent should be stored in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents.[24][25]

-

Reagent Stability: The acidified DMACA solution is light-sensitive and should be prepared fresh. When refrigerated and protected from light, it can be stable for up to two weeks.[2]

Conclusion

This compound is a powerful and highly sensitive chromogenic reagent that has become a gold standard for the analysis of flavan-3-ols and proanthocyanidins. Its advantages, including high sensitivity, specificity, and applicability to both quantitative spectrophotometric assays and qualitative histochemical staining, make it an invaluable tool for researchers, scientists, and quality control professionals in the food, pharmaceutical, and natural products industries. By adhering to optimized and validated protocols, the DMACA assay provides reliable and reproducible data critical for advancing research and ensuring product quality.

References

- 1. nbinno.com [nbinno.com]

- 2. p-Dimethylaminocinnamaldehyde - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Dimethylaminocinnamaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. oeno-one.eu [oeno-one.eu]

- 20. mdpi.com [mdpi.com]

- 21. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dcfinechemicals.com [dcfinechemicals.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

The Core Mechanism of 4-(Dimethylamino)cinnamaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-(Dimethylamino)cinnamaldehyde (DMACA) is a versatile organic compound recognized for its utility as a potent chromogenic and fluorogenic reagent in analytical chemistry and as a synthetic intermediate in various industries, including pharmaceuticals.[1] Its primary mechanism of action, in the context of its most widespread application, is centered on its ability to form characteristic colored and fluorescent adducts with specific biomolecules, notably proanthocyanidins (B150500) and indoles. More recent findings have also elucidated a direct interaction with the enzyme aldehyde dehydrogenase, highlighting a potential role in biochemical and pharmacological research. This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Mechanism of Action: Chromogenic and Fluorogenic Reactions

The core mechanism of DMACA as a reagent is an acid-catalyzed electrophilic aromatic substitution reaction. The aldehyde group of DMACA, when protonated under acidic conditions, becomes a strong electrophile that reacts with electron-rich aromatic rings.

Reaction with Proanthocyanidins (Flavan-3-ols)

Proanthocyanidins (PAs), also known as condensed tannins, are polymers of flavan-3-ol (B1228485) units such as catechin (B1668976) and epicatechin.[2] DMACA reacts specifically with the terminal units of these polymers. The reaction targets the nucleophilic A-ring of the flavan-3-ol, preferentially attacking the C8 position, which is highly activated by the two meta-oriented hydroxyl groups.[2][3] This reaction results in the formation of a highly conjugated carbocation, which is responsible for the characteristic blue or blue-purple color, exhibiting a strong absorbance maximum around 640-650 nm.[2][4]

The reaction can be visualized as a two-step process:

-

Protonation of the DMACA aldehyde group by a strong acid, forming a highly reactive electrophile.

-

Nucleophilic attack by the electron-rich C8 position of the flavan-3-ol A-ring on the activated aldehyde, followed by dehydration to form a stable, colored adduct.

Reaction with Indoles

DMACA is also a highly sensitive reagent for the detection of indole (B1671886), a metabolite produced by bacteria that possess the enzyme tryptophanase.[5][6] The mechanism involves the reaction of the protonated aldehyde of DMACA with the electron-rich C3 position of the indole ring. This condensation reaction forms a resonance-stabilized colored product, typically blue to blue-green.[6][7] This reaction is the basis for the rapid "spot indole test" used in microbiology.[7]

Biochemical Mechanism of Action: Interaction with Aldehyde Dehydrogenase

Beyond its role as a chemical reagent, 4-trans-(N,N-dimethylamino)cinnamaldehyde has been identified as a chromophoric and fluorogenic substrate for the enzyme aldehyde dehydrogenase (ALDH).[8] This interaction represents a direct pharmacological mechanism.

Mechanism: DMACA binds to the catalytic domain of ALDH with a high affinity.[8] The enzyme then catalyzes the dehydrogenation (oxidation) of the aldehyde group of DMACA. This process involves the formation of an enzyme-acyl intermediate.[8] The binding and subsequent catalysis can be monitored through changes in the fluorescence of DMACA, which is enhanced upon binding to the enzyme.[8] This specific interaction suggests that DMACA can be used as a probe to study ALDH activity and that DMACA derivatives could be explored as potential modulators of ALDH in drug development.

Quantitative Data Summary

The utility of DMACA in analytical applications is defined by its quantitative reaction parameters. The following table summarizes key data from the literature.

| Parameter | Analyte/System | Value | Reference(s) |

| Absorbance Maximum (λmax) | DMACA-Proanthocyanidin Adduct | 640 - 650 nm | [2][4] |

| Dissociation Constant (Kd) | DMACA binding to Aldehyde Dehydrogenase | 1 - 3 µM | [8] |

| Stoichiometry of Binding | DMACA to Aldehyde Dehydrogenase | 2 mol DMACA per mol enzyme | [8] |

| Limit of Detection | Indole (Spot Test) | ~3.0 µg/mL | [6] |

| Fluorogenic Properties | DMACA-Proanthocyanidin Adduct | Excitation with 561 nm or 633 nm lasers produces red fluorescence | [2] |

| Photostability | DMACA-PA Fluorescence Signal | High stability (<10% intensity loss after 5 min continuous exposure) | [2] |

Experimental Protocols

Spectrophotometric Quantification of Proanthocyanidins (PAs)

This protocol is adapted for the quantification of soluble PAs in sample extracts.

Reagent Preparation (DMACA Reagent):

-

Prepare a 0.05% (w/v) solution of DMACA in absolute ethanol (B145695).

-

To this solution, add concentrated hydrochloric acid (HCl) to a final concentration of 0.8% (w/v). This reagent should be prepared fresh.[2]

Procedure:

-

Prepare a standard curve using a known PA standard (e.g., procyanidin (B600670) B2 or catechin) at various concentrations.

-

Add an appropriate volume of sample extract or standard to a microplate well or cuvette.

-

Add the DMACA reagent to the sample. A typical ratio is 1 part sample to 5 parts reagent.

-

Incubate the mixture at room temperature for 15-30 minutes.[2][9] For samples with high concentrations of oligomeric PAs, a reaction time of 20-35 minutes is recommended.[9]

-

Measure the absorbance at the wavelength of maximum absorbance, typically 640 nm, using a spectrophotometer.[2]

-